N-(4-Fluorophenyl)-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2S/c1-30-20-13-7-17(8-14-20)23-27-22(16-5-3-2-4-6-16)24(28-23)31-15-21(29)26-19-11-9-18(25)10-12-19/h2-14H,15H2,1H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRLIINNOBCGQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Fluorophenyl)-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anti-cancer, anti-inflammatory, and receptor modulation effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a fluorophenyl group, methoxyphenyl moiety, and an imidazole ring linked via a sulfanyl acetamide. Its molecular formula is C25H22FN5O2S, with a molecular weight of 475.549 g/mol.
Biological Activity Overview
The biological activity of this compound has been investigated across several studies, highlighting its potential in various therapeutic areas:
1. Anti-Cancer Activity
- Mechanism : The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicated that it can induce apoptosis in cancer cell lines, particularly those related to breast cancer (MCF-7) and glioblastoma (U87) .
- Case Study : In a study involving tumor-bearing mice, administration of the compound resulted in significant suppression of tumor growth compared to control groups, demonstrating its potential as an anti-cancer agent .
2. Anti-Inflammatory Properties
- Mechanism : The compound exhibits anti-inflammatory effects by inhibiting pathways associated with inflammation. It has been tested for its ability to reduce cytokine release and inflammatory markers in various models.
- Results : In vivo tests showed that the compound significantly reduced paw edema in rat models, indicating its effectiveness in treating inflammatory conditions .
3. Receptor Modulation
- GABA-A Receptor Interaction : The compound acts as a positive allosteric modulator (PAM) of the GABA-A receptor, enhancing its activity. This is particularly noteworthy given the role of GABA-A receptors in anxiety and seizure disorders .
- Metabolic Stability : Studies on metabolic stability using human liver microsomes revealed that the compound maintains a high percentage of the parent compound after incubation, suggesting favorable pharmacokinetic properties .
Table 1: Summary of Biological Activities
Table 2: Case Study Results
Scientific Research Applications
Therapeutic Potential
1.1 Anti-Cancer Activity
Research has indicated that compounds with imidazole and acetamide structures, like N-(4-Fluorophenyl)-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide, exhibit significant anti-cancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines such as MCF cells. For instance, a related compound was shown to suppress tumor growth in mice models, indicating potential for further development in cancer therapeutics .
1.2 Anti-inflammatory Effects
The compound's ability to inhibit p38 mitogen-activated protein kinase (MAPK) pathways suggests its role as an anti-inflammatory agent. Dual inhibition of both p38α MAPK and phosphodiesterase 4 (PDE4) has been linked to reduced inflammation markers, including tumor necrosis factor-alpha (TNFα), making it a candidate for treating inflammatory diseases .
Biological Activities
3.1 Antibacterial Properties
The compound's structural features suggest potential antibacterial activity, particularly against Gram-positive bacteria. Similar compounds have shown effectiveness against strains like Staphylococcus aureus and Escherichia coli, warranting further investigation into the antibacterial efficacy of this compound .
3.2 Enzyme Inhibition
Inhibition of specific enzymes such as cyclooxygenase (COX) has been observed with related compounds. The ability to inhibit COX enzymes is crucial for developing anti-inflammatory drugs, as these enzymes play a significant role in the inflammatory response .
Case Studies
Several case studies highlight the compound's applications:
Case Study 1: Cancer Treatment
A study involved administering the compound to tumor-bearing mice, resulting in significant tumor size reduction compared to control groups . This suggests a promising avenue for further clinical trials.
Case Study 2: Inflammation Models
In vitro experiments demonstrated that the compound effectively reduced TNFα levels in cultured macrophages, indicating its potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related compounds, emphasizing differences in substituents, heterocyclic cores, and biological implications.
Imidazole Derivatives with Varied Substituents
- N-(4-Fluorophenyl)-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide Key Difference: The methoxy group is at the 3-position of the phenyl ring instead of the 4-position. This positional isomerism is critical in optimizing receptor selectivity .
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate
- Key Differences :
- Sulfoxide (S=O) replaces sulfanyl (S-), introducing chirality.
- Pyridyl group substitutes the phenyl ring on the imidazole. The (R)-configuration of the sulfoxide is pharmacodynamically distinct, as enantiomers may exhibit differing biological activities. The pyridyl group introduces basicity, which could influence pharmacokinetics (e.g., plasma protein binding) .
Benzothiazole-Based Analogs
- N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Key Difference: A benzothiazole core replaces the imidazole. However, reduced hydrogen-bonding capacity (due to fewer nitrogen atoms) may limit kinase inhibition efficacy compared to imidazole derivatives .
- N-(6-Methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide Key Difference: Additional 6-methoxy substituent on benzothiazole. However, increased steric bulk may reduce binding to compact active sites .
Triazole and Triazolone Derivatives
- N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide
Research Findings and Trends
- Synthetic Flexibility : Oxidation of sulfanyl to sulfinyl (e.g., using NaIO₄) is a common strategy to modulate polarity and chirality, as seen in the sulfoxide analog .
- Chiral Centers : Enantiomers of sulfoxide derivatives (e.g., (R)- vs. (S)-configurations) show divergent pharmacokinetic profiles, necessitating enantioselective synthesis .
- Heterocycle Impact : Imidazoles generally outperform benzothiazoles and triazoles in kinase inhibition due to superior hydrogen-bonding networks, though triazoles excel in metabolic stability .
Q & A
Q. What synthetic strategies are effective for preparing N-(4-fluorophenyl)-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide, and how can purity be optimized?
Methodological Answer: The compound’s synthesis typically involves:
- Condensation reactions between substituted anilines and isocyanides to form imidazole intermediates (e.g., 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride) .
- Thioether linkage formation via nucleophilic substitution between the imidazole-thiol intermediate and a bromoacetamide derivative.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is standard .
- Key interactions :
- Validation : Check for R-factor convergence (< 0.05) and use PLATON to analyze symmetry and voids .
Advanced Research Questions
Q. How can structural discrepancies in reported dihedral angles between the imidazole and fluorophenyl moieties be reconciled?
Methodological Answer: Dihedral angle variations (e.g., 24.9° vs. 18.5°) arise from:
Q. What computational methods are suitable for predicting the compound’s bioactivity, and how do sulfanyl groups influence target binding?
Methodological Answer:
- Docking studies : Use AutoDock Vina with force fields (e.g., AMBER) to model interactions with kinases or GPCRs.
- Sulfanyl group role :
- Validation : Compare docking scores (ΔG) with IC₅₀ values from enzyme inhibition assays.
Q. How can conflicting spectral data (e.g., NMR vs. IR) for the acetamide moiety be resolved?
Methodological Answer:
- NMR artifacts : Rotamers caused by restricted rotation of the acetamide C–N bond may split peaks. Use variable-temperature NMR (VT-NMR) at 300–400 K to coalesce signals .
- IR discrepancies : Hydrogen bonding in solid-state vs. solution IR. Compare KBr pellet (solid) and ATR (solution) spectra .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported anti-inflammatory activity across cell-based vs. in vivo assays?
Methodological Answer:
- Bioavailability factors : Poor solubility (logS ≈ -4.2) may reduce in vivo efficacy. Use nanoformulation (e.g., liposomes) to enhance delivery .
- Metabolic stability : Check for CYP450-mediated degradation via liver microsome assays .
- Dose-response alignment : Normalize in vitro IC₅₀ (µM) to in vivo mg/kg doses using allometric scaling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
